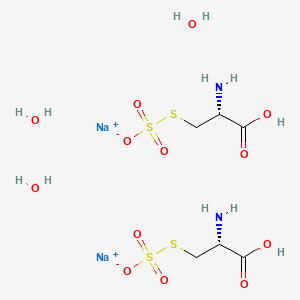
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde
Descripción general
Descripción
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C25H21NOS and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochemical Synthesis : The compound has been utilized in photochemical syntheses. For example, irradiation of halogenothiophenes resulted in the formation of various phenyl derivatives, including 5-phenyl and 3,5-diphenylthiophene-2-carbaldehyde, demonstrating its utility in photochemical reactions (Antonioletti et al., 1986).
Synthesis of Novel Compounds : The compound has been involved in the synthesis of novel structures, such as "N-(3,4-Dimethylphenyl)-1-[5-(phenylethynyl)thiophen-2-yl]methanimine," indicating its versatility in creating new chemical entities (Crundwell & Crundwell, 2019).
Antibacterial and NO Scavenging Capabilities : A study on various 4-arylthiophene-2-carbaldehyde compounds showed significant antibacterial and nitric oxide (NO) scavenging activities, suggesting potential biomedical applications (Ali et al., 2013).
Optical Properties and Applications : Research has shown that derivatives of thiophene-2-carbaldehyde can be used as covert marking pigments due to their unique optical properties, such as in the case of 4H-thieno[3,2-c]chromene-2-carbaldehydes (Ulyankin et al., 2021).
Photoluminescent Properties : The synthesis and study of fluorescent aryl-substituted thiophene derivatives, which are potential materials for organic light-emitting diodes (OLEDs), demonstrate the compound's relevance in the development of new photoluminescent materials (Xu & Yu, 2011).
Substrate Material for Flexible Electronics : The compound has been used to develop a novel flexible substrate material with properties suitable for electronic applications, such as in microwave and optical devices (Rahman et al., 2016).
Organic Photovoltaic Cell Fabrication : It has been employed in the synthesis of multibranched crystalline molecules for organic photovoltaic cells, indicating its potential in renewable energy technologies (Lee et al., 2008).
Propiedades
IUPAC Name |
5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NOS/c1-18-3-9-21(10-4-18)26(22-11-5-19(2)6-12-22)23-13-7-20(8-14-23)25-16-15-24(17-27)28-25/h3-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQFSLMELVMDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(S4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8227509.png)
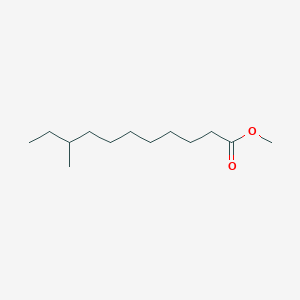
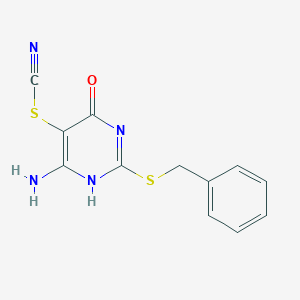
![6-methyl-N-[(5-methylsulfonylpyridin-2-yl)methyl]-2-oxo-5-(1H-pyrazol-5-yl)-1-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridine-3-carboxamide](/img/structure/B8227536.png)
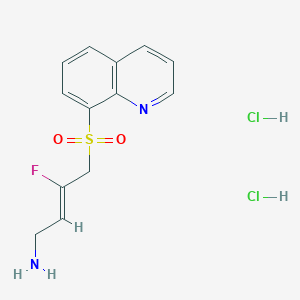
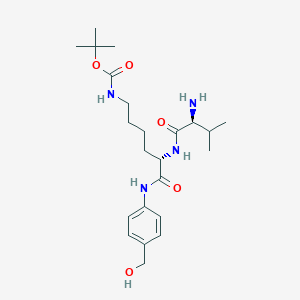

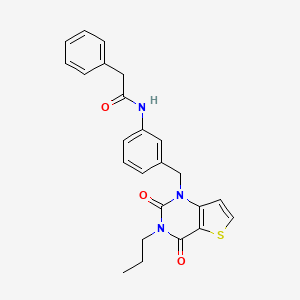
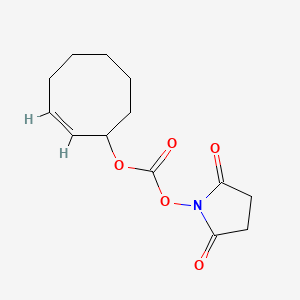
![Methyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B8227584.png)


